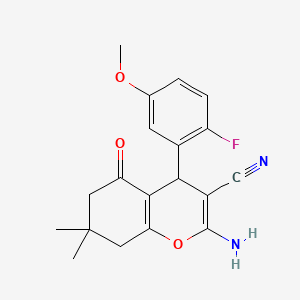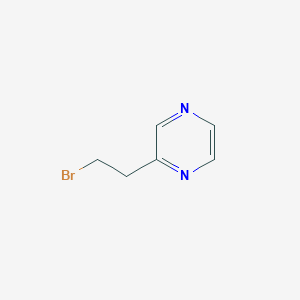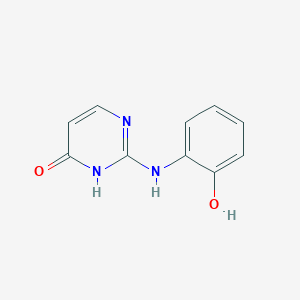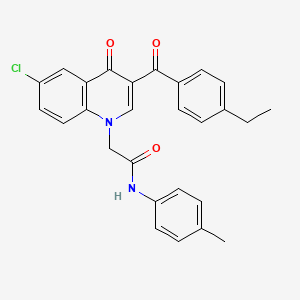![molecular formula C26H25FN2O2S2 B2393849 (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-04-8](/img/structure/B2393849.png)
(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C26H25FN2O2S2 and its molecular weight is 480.62. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Metastasis Inhibition
The compound has shown promising results in inhibiting cancer metastasis. A study revealed that analogues of sulfonyl acrylonitriles, including structures similar to the given compound, have been synthesized and tested for their efficacy in preventing the spread of intra-abdominal cancers. These compounds were found to induce apoptosis in cancer cells during adhesion to normal mesothelial cells, which line the peritoneum. The study highlights the potential clinical use of these compounds as an adjunct to surgical resection of cancers, demonstrating improved inhibition of intra-abdominal cancer spread and metastasis in murine models of ovarian and pancreatic cancer (Shen et al., 2015).
Polymer Stabilization
Another application area is in polymer stabilization. The compound's structural framework is closely related to stabilizers used in preventing thermal degradation of butadiene type polymers under oxygen-free atmospheres. These stabilizers operate via a unique bifunctional mechanism involving polymer radical trapping by the acrylate group, followed by hydrogen transfer from phenolic hydroxyl groups, resulting in stable phenoxyl radicals. This mechanism confirms the compound's potential utility in enhancing the thermal stability of various polymers (Yachigo et al., 1988).
Arylsulfonic Polymer Synthesis
The compound is related to monomers used in the synthesis of arylsulfonic polymers and copolymers bearing sulfonic acid groups. These polymers are synthesized through reactions involving aminobenzenesulfonyl fluorides with acrylic or methacrylic acid chloride or vinyl isocyanate. The stability of the sulfonyl fluoride group and the reactivity of the amino group enable the production of a wide array of polymers, indicating potential uses in creating sulfonic acid group-bearing polymers and copolymers (Hart & Timmerman, 1960).
Nonlinear Optical Limiting
Furthermore, thiophene dyes related to the compound have been designed, synthesized, and characterized for nonlinear optical limiting, useful in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The dyes demonstrate nonlinear absorption and optical limiting behavior under specific laser excitation, suggesting the compound's framework could contribute to developments in photonic or optoelectronic devices (Anandan et al., 2018).
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2S2/c1-26(2,3)20-15-13-19(14-16-20)18-32-25(29-23-12-8-7-11-22(23)27)24(17-28)33(30,31)21-9-5-4-6-10-21/h4-16,29H,18H2,1-3H3/b25-24+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXJLHXCTXRDH-OCOZRVBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2393768.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)
![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)


![methyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2393779.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2393786.png)
